Dipyridamole Tri-O-β-D-glucuronide
Description
Dipyridamole Tri-O-β-D-glucuronide is a major metabolite of dipyridamole, a vasodilator and antiplatelet agent used to prevent thromboembolic complications. Glucuronidation, a Phase II metabolic reaction, involves the conjugation of dipyridamole’s hydroxyl groups with β-D-glucuronic acid, enhancing water solubility for renal excretion. The tri-O-glucuronidated form (C42H64N8O22) is one of several metabolites, including mono-, di-, and tetra-O-glucuronides, each differing in the number and position of glucuronide attachments . While dipyridamole itself inhibits phosphodiesterase (PDE) and adenosine uptake, its glucuronides may exhibit modified pharmacological profiles due to structural changes .
Properties
Molecular Formula |
C₄₂H₆₄N₈O₂₂ |
|---|---|
Molecular Weight |
1033 |
Synonyms |
2,2’,2’’,2’’’-[(4,8-Dipiperidinopyrimido[5,4-d]pyrimidine-2,6-diyl)dinitrilo]tetra-ethanol Tri-β-D-glucuronide; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The number of glucuronic acid moieties directly impacts molecular weight, solubility, and pharmacokinetics:
Key Observations :
Pharmacological and Metabolic Differences
- Activity: Mono-O-glucuronide: Active metabolite with PDE5 inhibition (IC50 ~1 µM) and adenosine-enhancing effects . Di-O-glucuronide: Weaker PDE5 inhibition compared to parent drug; primarily a metabolic intermediate . Tri-O-glucuronide: Likely inactive; serves as a terminal metabolite for excretion .
- Metabolic Pathways: Glucuronidation occurs sequentially in the liver via UDP-glucuronosyltransferases (UGTs). Mono- and di-glucuronides may undergo further conjugation to form tri- and tetra-derivatives . Renal clearance increases with glucuronidation degree, reducing systemic exposure .
Comparison with Non-Dipyridamole Glucuronides
Glucuronidation effects vary by parent compound:
Key Insight : Unlike morphine glucuronides, where positional isomerism (3-O vs. 6-O) dictates activity, dipyridamole glucuronides exhibit activity loss proportional to conjugation degree.
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